9-Cyclopropylnonan-1-OL
Overview
Description
9-Cyclopropylnonan-1-OL is an organic compound that belongs to the class of alcohols It features a cyclopropyl group attached to the ninth carbon of a nonane chain, with a hydroxyl group (-OH) at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropylnonan-1-OL can be achieved through several methods. One common approach involves the cyclopropanation of a suitable nonene precursor. This can be done using reagents such as diazomethane or Simmons-Smith reagents, which facilitate the formation of the cyclopropyl ring . The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
9-Cyclopropylnonan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Nonanone, nonanal
Reduction: Nonane
Substitution: 9-Cyclopropylnonyl chloride, 9-Cyclopropylnonyl bromide
Scientific Research Applications
9-Cyclopropylnonan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with cyclopropyl groups.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways involving alcohols.
Industry: Used in the production of specialty chemicals and materials with unique structural features.
Mechanism of Action
The mechanism by which 9-Cyclopropylnonan-1-OL exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl group can introduce strain into molecular structures, affecting their reactivity and stability. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Similar structure but with a shorter carbon chain.
Cyclopropylcarbinol: Another cyclopropyl-containing alcohol with different chain length.
Nonan-1-OL: Lacks the cyclopropyl group, making it less structurally complex.
Uniqueness
9-Cyclopropylnonan-1-OL is unique due to the presence of both a cyclopropyl group and a long nonane chain. This combination imparts distinct chemical and physical properties, such as increased strain and reactivity, which are not observed in simpler alcohols or cyclopropyl compounds .
Properties
IUPAC Name |
9-cyclopropylnonan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c13-11-7-5-3-1-2-4-6-8-12-9-10-12/h12-13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLQPVYQPZDBHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560748 | |
Record name | 9-Cyclopropylnonan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59807-43-1 | |
Record name | 9-Cyclopropylnonan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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